N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing the benzothiazole nucleus have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
- N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can enhance its biological activity and solubility compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-12-8-10(9-13(22-2)15(12)23-3)16(20)19-17-18-11-6-4-5-7-14(11)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFBTUPLYZTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206983-65-5 |
Source
|
Record name | N-(1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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